

# 7-Iodo-2H-benzo[b]oxazin-3(4H)-one chemical properties

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## Compound of Interest

Compound Name: 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

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An In-depth Technical Guide to 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties, Synthesis, and Applications

## Introduction

The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[3] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive core for designing molecules with diverse biological activities.[3] Derivatives of this scaffold have shown promise as anticancer, antibacterial, antiviral, and anticonvulsant agents, among others.[3] The introduction of a halogen, such as iodine, at the 7-position of this scaffold creates a versatile synthetic handle for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate for the development of novel therapeutics and functional materials.

## Physicochemical Properties

The physicochemical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized in the table below. While experimental data for some properties are not readily available in the public domain, predicted values and data from chemical suppliers offer valuable insights.

Property	Value	Source
Molecular Formula	C8H6INO2	[4]
Molecular Weight	275.04 g/mol	[4]
CAS Number	874840-87-6	[4][5]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)	-
pKa	12.42 ± 0.20 (predicted for a related isomer)	[6]

#### Spectroscopic Data:

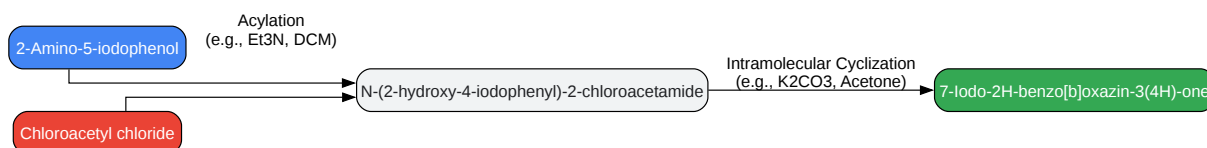
Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for 7-Iodo-2H-benzo[b][1,2]oxazin-3(4H)-one are not extensively reported in peer-reviewed literature. However, based on the known spectra of related benzoxazinone derivatives, the following characteristic signals can be anticipated:

- $^1\text{H}$  NMR: Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the range of  $\delta$  6.5-8.0 ppm. The methylene protons of the oxazine ring would likely be a singlet around  $\delta$  4.6 ppm, and the NH proton would be a broad singlet further downfield.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the lactam would be the most downfield signal, typically above  $\delta$  160 ppm. Aromatic carbons would appear in the  $\delta$  110-150 ppm region, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-iodinated counterpart. The methylene carbon would be observed around  $\delta$  67 ppm.
- IR: Characteristic peaks would include a strong C=O stretch for the lactam carbonyl around  $1680\text{ cm}^{-1}$ , an N-H stretch around  $3200\text{ cm}^{-1}$ , and C-O-C stretching in the fingerprint region.

# Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one

The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core generally involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile.<sup>[7]</sup> For the synthesis of the 7-iodo derivative, a common starting material would be 2-amino-5-iodophenol. A plausible and efficient synthetic route is the N-acylation of 2-amino-5-iodophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.

## Detailed Experimental Protocol

### Step 1: Synthesis of N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide

- To a stirred solution of 2-amino-5-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
- Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

#### Step 2: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one

- Dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide.
- Add a base, for example, potassium carbonate (2.0 eq), to the solution.
- Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.

## Chemical Reactivity and Synthetic Utility

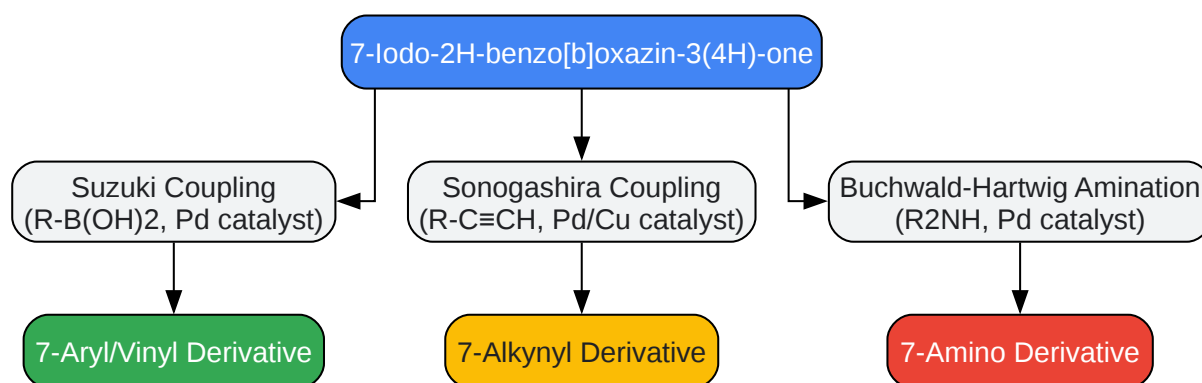
The chemical reactivity of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is dominated by two key features: the carbon-iodine bond on the aromatic ring and the lactam functionality.

### 1. Reactions at the 7-Position (C-I Bond):

The iodine atom at the 7-position is an excellent leaving group, making this position highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the benzoxazinone scaffold.

- **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl derivatives.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 7-amino substituted derivatives.
- Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.
- Carbonylation Reactions: Insertion of carbon monoxide to generate carboxylic acid derivatives, esters, or amides.[2]



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Caption: Key cross-coupling reactions of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.

## 2. Reactions of the Lactam Ring:

The lactam ring contains an amide bond that can be susceptible to hydrolysis under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

## Potential Applications in Drug Discovery and Materials Science

While specific biological data for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is scarce, the extensive research on its derivatives points to several promising areas of application.

- **Oncology:** Many benzoxazinone derivatives have been investigated as anticancer agents. For instance, compounds with a 1,2,3-triazole moiety linked to the 7-position of the benzoxazinone core have been shown to induce DNA damage in tumor cells.[8][9] The 7-iodo precursor is an ideal starting point for synthesizing such libraries of compounds via click chemistry (after conversion to an azide or alkyne).
- **Antithrombotic Agents:** Several studies have reported the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent platelet aggregation inhibitors.[1][10] The ability to easily modify the 7-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
- **Anticonvulsants:** 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities.[11] The 7-iodo derivative provides a direct route to these and other N-substituted analogs through Buchwald-Hartwig amination.
- **Organic Electronics:** The rigid, planar structure of the benzoxazinone core, combined with the potential for extensive  $\pi$ -conjugation through substituents introduced at the 7-position, makes these compounds interesting candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

## Conclusion

7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable and versatile chemical intermediate. Its synthesis is achievable through straightforward, well-established chemical transformations. The true power of this molecule lies in the synthetic handle provided by the 7-iodo substituent, which opens up a vast chemical space for the development of novel compounds through modern cross-coupling methodologies. Given the proven biological potential of the benzoxazinone scaffold, this iodo-derivative serves as a critical building block for researchers in drug discovery and materials science, enabling the creation of new molecular entities with tailored properties and functions. Further investigation into the specific properties and biological activities of this compound and its immediate derivatives is warranted.

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